molecular formula C14H19BO2 B3429936 (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane CAS No. 78782-27-1

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane

Cat. No.: B3429936
CAS No.: 78782-27-1
M. Wt: 230.11 g/mol
InChI Key: ARAINKADEARZLZ-ZHACJKMWSA-N
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Description

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is further substituted with a styryl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a styryl halide under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in an organic solvent like tetrahydrofuran (THF). The reaction conditions are optimized to ensure high yield and selectivity of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent quality and high throughput of the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

    Reduction: Reduction reactions can convert the styryl group to an ethyl group.

    Substitution: The styryl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Boronic acids or boronate esters.

    Reduction: Ethyl-substituted dioxaborolane.

    Substitution: Various substituted dioxaborolanes depending on the nucleophile used.

Scientific Research Applications

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling and substitution. The styryl group enhances the reactivity and selectivity of the compound in these reactions. Molecular targets include enzymes and receptors that interact with boron-containing compounds, influencing biological pathways and therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-ethyl-1,3,2-dioxaborolane

Uniqueness

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane is unique due to the presence of the styryl group, which imparts distinct electronic and steric properties. This enhances its reactivity in cross-coupling reactions and makes it a valuable intermediate in the synthesis of complex organic molecules. The compound’s ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-phenylethenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-11H,1-4H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAINKADEARZLZ-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83947-56-2, 78782-27-1
Record name (E)-2-Phenylethylene-1-boronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-b-Styrylboronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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